molecular formula C10H7NO2 B1331144 Isoquinoline-4-carboxylic acid CAS No. 7159-36-6

Isoquinoline-4-carboxylic acid

Cat. No.: B1331144
CAS No.: 7159-36-6
M. Wt: 173.17 g/mol
InChI Key: MCVMLYSLPCECGO-UHFFFAOYSA-N
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Description

Isoquinoline-4-carboxylic acid

Scientific Research Applications

Mass Spectrometry and Drug Candidate Analysis

Isoquinoline derivatives, such as substituted isoquinolines, exhibit potential as drug candidates, particularly as prolylhydroxylase inhibitors. Research has shown that these compounds undergo favored gas-phase formations of carboxylic acids after collisional activation in mass spectrometry, which can be pivotal for characterizing structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).

Chemical Synthesis and Bioactive Scaffold

Isoquinolone-4-carboxylic acid is recognized as a significant bioactive scaffold. Challenges in accessing it in a general and short way have been addressed through a Cu-catalyzed cascade reaction involving the Ugi postcyclization strategy. This method allows for the construction of polysubstituted isoquinolin-1(2H)-ones, demonstrating the versatility of isoquinoline-4-carboxylic acid in synthetic chemistry (Wang et al., 2021).

Gas Phase Behavior in Mass Spectrometry

Studies on isoquinoline-3-carboxamides, which include this compound derivatives, have revealed unusual fragmentation behavior in mass spectrometry. This behavior is significant for developing LC/MS(/MS) based screening procedures for drug candidates, particularly in clinical and forensic drug testing (Beuck et al., 2009).

Structural and Vibrational Analysis

This compound has been subject to extensive structural and vibrational analysis. Investigations into its conformations, structure, vibrations, and chemical shift using experimental and theoretical techniques provide insights into its chemical behavior and reactivity, crucial for its application in various fields including medicinal chemistry (Kanimozhi et al., 2020).

Novel Synthetic Methods

Innovative methods for synthesizing isoquinoline derivatives have been developed. For example, Pd-catalyzed oxidative carbonylation of certain amine derivatives leads to the formation of isoquinoline-4-carboxylic esters. Such advancements in synthetic methods expand the potential applications of this compound in pharmaceuticals and organic chemistry (Gabriele et al., 2011).

Alkaloid Synthesis and Regioselectivity

Research into isoquinoline alkaloid synthesis, where this compound plays a role, has shown that substituents on the starting amine significantly influence the synthesis process. This insight is valuablefor designing targeted synthetic pathways in medicinal chemistry (Quevedo et al., 2010).

Synthesis of Therapeutic Intermediates

Isoquinoline derivatives, including this compound, have been used in the synthesis of therapeutic drugs, particularly for cardiovascular and cerebrovascular diseases. The development of novel synthesizing routes starting from isoquinoline illustrates its importance in drug synthesis and production (Jun-hua, 2010).

Crystal Structure Analysis

The crystal structures involving isoquinoline derivatives, including this compound, have been determined to understand better the molecular interactions and hydrogen bonding in these compounds. Such structural analyses are crucial for drug design and understanding the physicochemical properties of isoquinoline derivatives (Gotoh & Ishida, 2015).

Novel Synthesis Pathways

Research into novel synthetic pathways, utilizing various chemical reactions and starting materials, demonstrates the versatility of this compound in organic synthesis. Such studies are valuable for developing new pharmaceuticals and complex organic compounds (Kamlah et al., 2016).

Electrochemical Studies

The electrochemical reduction of this compound has shown surprising results, such as cathodic decarboxylation, which was previously unreported for monocarboxylic acids. These findings have implications for understanding the electrochemical behavior of such compounds (Sánchez-Sánchez et al., 2004).

Anti-Tumor Lead Design

Isoquinoline derivatives, including those based on this compound, have been synthesized and tested for anti-tumor activity. This research is significant for developing new anti-tumor drugs and understanding the pharmacophores of such compounds (Gao et al., 2015).

Mechanism of Action

Target of Action

Isoquinoline-4-carboxylic acid (IQ4CA) has been identified as a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . These enzymes play crucial roles in various biological processes, including bone mineralization, lipid metabolism, and gut health .

Mode of Action

It’s known that iq4ca interacts with these enzymes, inhibiting their activity . This interaction likely involves the formation of a complex between IQ4CA and the enzyme, which prevents the enzyme from catalyzing its usual reactions .

Biochemical Pathways

The inhibition of alkaline phosphatases by IQ4CA can affect several biochemical pathways. Alkaline phosphatases are involved in the hydrolysis of phosphate esters, playing a role in phosphate metabolism and signal transduction . By inhibiting these enzymes, IQ4CA can potentially disrupt these pathways, leading to various downstream effects.

Pharmacokinetics

The physicochemical properties of iq4ca suggest that it may have good bioavailability

Result of Action

The inhibition of alkaline phosphatases by IQ4CA can lead to various molecular and cellular effects. For instance, the inhibition of h-TNAP could affect bone mineralization, while the inhibition of h-IAP could impact lipid metabolism and gut health . The specific effects of iq4ca on cells and tissues would depend on the context, including the specific cell type and the presence of other signaling molecules .

Action Environment

The action of IQ4CA can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of IQ4CA, potentially influencing its interaction with its targets . Additionally, the presence of other molecules could affect the binding of IQ4CA to its targets or its metabolism

Future Directions

The development of robust and functional COFs materials for practical applications is a promising future direction . The construction of acid–base bifunctional covalent organic frameworks via Doebner reaction for catalysing cascade reaction is another potential future direction .

Biochemical Analysis

Biochemical Properties

Isoquinoline-4-carboxylic acid has been evaluated as a potent inhibitor of alkaline phosphatases . It interacts with enzymes such as human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . The nature of these interactions involves the compound binding to these enzymes, inhibiting their activity .

Cellular Effects

This compound has shown significant effects on various types of cells. For instance, it has been found to have anticancer activity against breast cancer cells (MCF–7), bone marrow cancer cells (K–562), and cervical cancer cells (HeLa) . It influences cell function by inducing either G2 or S-phase cell cycle arrest within the respective cancer cell line, causing chromatin condensation and nuclear fragmentation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . The compound’s ability to inhibit alkaline phosphatases is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

It is known that the compound has been synthesized and evaluated as a potent inhibitor of alkaline phosphatases , suggesting that it has a stable effect on these enzymes over time.

Metabolic Pathways

It is known that isoquinoline systems undergo biosynthesis from the cyclization of the Schiff base formed between dopamine and an aliphatic aldehyde .

Properties

IUPAC Name

isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVMLYSLPCECGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332696
Record name Isoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7159-36-6
Record name Isoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoquinoline-4-carboxylic acid
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Synthesis routes and methods

Procedure details

To a stirred solution of isoquinolin-4-carbonitrile (Intermediate-13) (3.0 g, 19.45 mmol) in EtOH (30 mL) was added KOH (20 g in 20 mL water) and the mixture was refluxed overnight. It was then cooled to RT and concentrated under reduced pressure. The aqueous layer was washed with Et2O and neutralized using 1N HCl. It was extracted with EtOAc and the organic layer was dried over Na2SO4, filtered, and concentrated to give the title compound (2 g, 59.3%) as an off white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
59.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic routes to obtain Isoquinoline-4-carboxylic acid derivatives?

A1: [, ] Researchers have developed novel synthetic approaches to obtain this compound derivatives. One method utilizes a formal [2 + 4] cycloaddition reaction between cyclopropylideneacetates and (diphenylmethylene)amine, resulting in the formation of dihydro-1-phenylisoquinoline-4-carboxylate and 1-phenylisoquinoline-4-carboxylate derivatives []. Another approach involves the reaction of a Michael adduct, formed between (diphenylmethylene)amine and a specific cyclopropylideneacetate, under basic conditions to produce 1-phenyl-2-aza-azulene-3a-carboxylate [].

Q2: Has this compound shown potential in medicinal chemistry?

A2: [, ] Yes, research suggests potential applications for this compound derivatives in medicinal chemistry. One study investigated small molecule inhibitors against Cobra venom cytotoxins (CTX), which cause severe tissue damage []. Through high-throughput virtual screening and molecular docking studies, 1-oxo-2H-isoquinoline-4-carboxylic acid was identified as a potential inhibitor, interacting with the antivenom binding site and functional loops of CTX []. Furthermore, this compound has been explored as a component of a brain-specific chemical delivery system for the antiretroviral drug Azidothymidine (AZT) []. A 1,2-dihydroisoquinoline targetor-based system demonstrated promising stability in acidic environments, potentially enhancing AZT delivery [].

Q3: How does the structure of this compound derivatives influence their properties and applications?

A3: [, ] The structure of this compound derivatives significantly influences their properties and potential applications. For instance, the presence of specific functional groups and their position on the Isoquinoline ring system can dictate binding affinities to biological targets, as observed in the study on CTX inhibitors []. Additionally, the oxidation state of the dihydroisoquinoline moiety in the AZT delivery system affected its stability and lipophilicity, crucial factors for its efficacy [].

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